
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with oxopentyl and pentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one typically involves the reaction of cyclopentadiene with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Aldol Condensation: This involves the reaction of cyclopentadiene with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Friedel-Crafts Acylation: This method uses an acid chloride and a Lewis acid catalyst like aluminum chloride to introduce the oxopentyl group onto the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
2-Pentylcyclopentanone: Similar structure but lacks the oxopentyl group.
Cyclopent-2-en-1-one: A cyclopentene ring with a ketone group but without the pentyl substituents.
Uniqueness
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one is unique due to the presence of both oxopentyl and pentyl groups on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89506-46-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
5-(2-oxopentyl)-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-8-12-9-10-13(15(12)17)11-14(16)7-4-2/h9,13H,3-8,10-11H2,1-2H3 |
InChI-Schlüssel |
BPUCEVMLAWPZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CCC(C1=O)CC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)
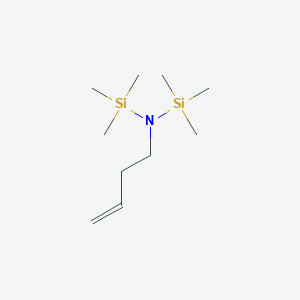
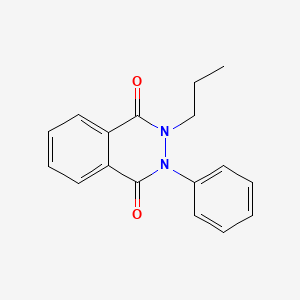
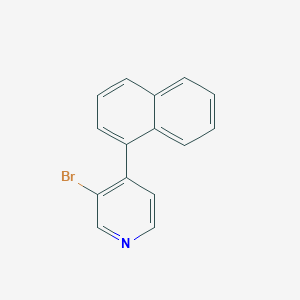

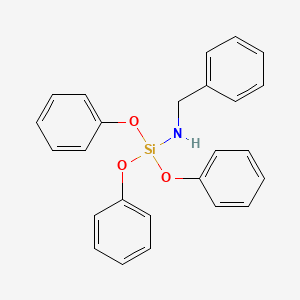
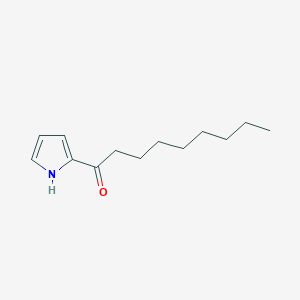

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)

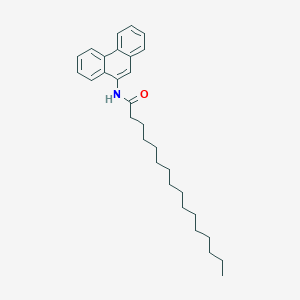
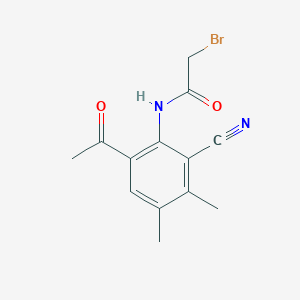
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

